molecular formula C7H8Cl2N2O B11895272 3,4-Dichloro-5-isopropoxypyridazine CAS No. 1346697-99-1

3,4-Dichloro-5-isopropoxypyridazine

Cat. No.: B11895272
CAS No.: 1346697-99-1
M. Wt: 207.05 g/mol
InChI Key: FDCQGBBYHOVMPD-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-isopropoxypyridazine is a chemical compound with the molecular formula C7H8Cl2N2O and a molecular weight of 207.05722 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 3,4-Dichloro-5-isopropoxypyridazine involves several steps. One common method includes the reaction of 3,4-dichloropyridazine with isopropyl alcohol under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

3,4-Dichloro-5-isopropoxypyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dichloro-5-isopropoxypyridazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-isopropoxypyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Properties

CAS No.

1346697-99-1

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

3,4-dichloro-5-propan-2-yloxypyridazine

InChI

InChI=1S/C7H8Cl2N2O/c1-4(2)12-5-3-10-11-7(9)6(5)8/h3-4H,1-2H3

InChI Key

FDCQGBBYHOVMPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

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